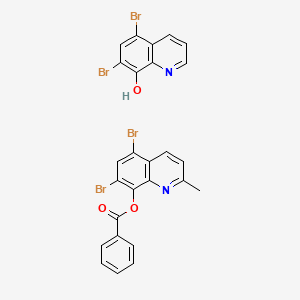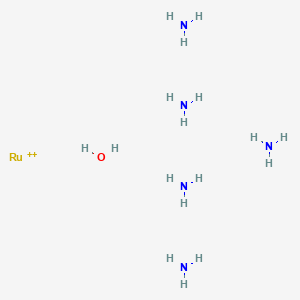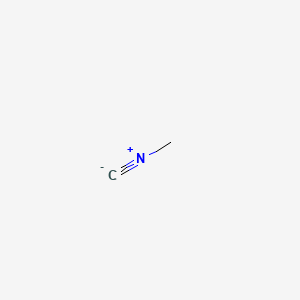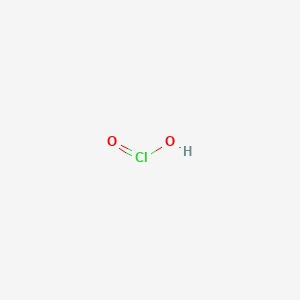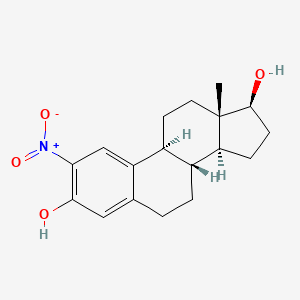
2-Nitroestra-1,3,5(10)-triene-3,17beta-diol
Overview
Description
2-Nitroestra-1,3,5(10)-triene-3,17beta-diol (2-NitroE2) is a synthetic estrogen compound that has been studied for its potential use in cancer treatment and prevention. It is a derivative of the natural hormone estradiol, which is known to have both beneficial and harmful effects on the body. 2-NitroE2 has been shown to have a different mechanism of action than estradiol, which may make it a safer and more effective treatment option.
Mechanism of Action
The mechanism of action of 2-Nitroestra-1,3,5(10)-triene-3,17beta-diol is different from that of estradiol. While estradiol binds to estrogen receptors in the body, 2-Nitroestra-1,3,5(10)-triene-3,17beta-diol does not. Instead, it is thought to act through a different pathway, possibly involving the generation of reactive oxygen species (ROS) and the activation of stress response pathways.
Biochemical and physiological effects:
2-Nitroestra-1,3,5(10)-triene-3,17beta-diol has been shown to have a number of biochemical and physiological effects in the body. It can induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the expression of various genes involved in cell growth and survival. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Nitroestra-1,3,5(10)-triene-3,17beta-diol in lab experiments is that it has been shown to be effective against a wide range of cancer cell types, including breast, prostate, and ovarian cancer cells. However, one limitation is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with.
Future Directions
There are several potential future directions for research on 2-Nitroestra-1,3,5(10)-triene-3,17beta-diol. One area of interest is its use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is its potential use in preventing cancer in high-risk populations, such as women with a family history of breast cancer. Finally, further studies are needed to fully understand the mechanism of action of 2-Nitroestra-1,3,5(10)-triene-3,17beta-diol and to identify any potential side effects or toxicity issues.
Scientific Research Applications
2-Nitroestra-1,3,5(10)-triene-3,17beta-diol has been studied extensively for its potential use in cancer treatment and prevention. It has been shown to have antiproliferative and proapoptotic effects on cancer cells, meaning that it can slow down their growth and induce programmed cell death. It has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
properties
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-2-nitro-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19(22)23)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIXIEVQSOLTQI-XSSYPUMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6298-51-7 | |
| Record name | NSC41844 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC32054 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



